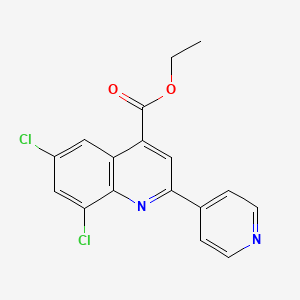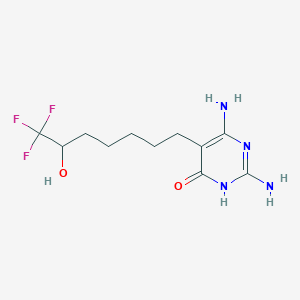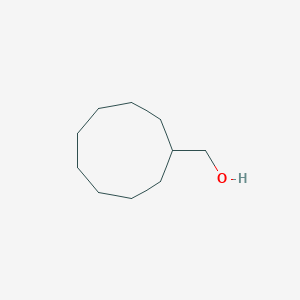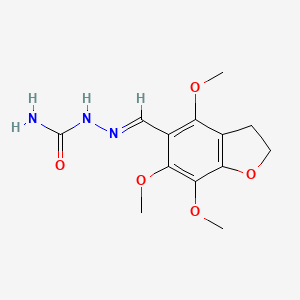
4-Chloro-5-methyl-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5-methyl-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methyl-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)benzaldehyde and 4-chloro-5-methylpyridazine.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate.
Cyclization: The intermediate product is then cyclized under acidic or basic conditions to form the pyridazinone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-5-methyl-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted pyridazinones.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Chloro-5-methyl-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one would depend on its specific biological activity. Generally, compounds in this class may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-5-methyl-2-phenylpyridazin-3(2H)-one
- 4-Chloro-5-methyl-2-(4-methylphenyl)pyridazin-3(2H)-one
- 4-Chloro-5-methyl-2-(3-fluorophenyl)pyridazin-3(2H)-one
Uniqueness
4-Chloro-5-methyl-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets.
Eigenschaften
CAS-Nummer |
68143-24-8 |
|---|---|
Molekularformel |
C12H8ClF3N2O |
Molekulargewicht |
288.65 g/mol |
IUPAC-Name |
4-chloro-5-methyl-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one |
InChI |
InChI=1S/C12H8ClF3N2O/c1-7-6-17-18(11(19)10(7)13)9-4-2-3-8(5-9)12(14,15)16/h2-6H,1H3 |
InChI-Schlüssel |
UPEIPGQFZWVHLT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(N=C1)C2=CC=CC(=C2)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 3-[(2-amino-5-chlorophenyl)sulfanyl]-5-chloro-1h-indole-2-carboxylate](/img/structure/B12909660.png)
![3-[(2-Fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12909662.png)






![4-Methoxy-6-methyl-2-(prop-1-en-2-yl)furo[2,3-a]acridin-11(6H)-one](/img/structure/B12909700.png)

